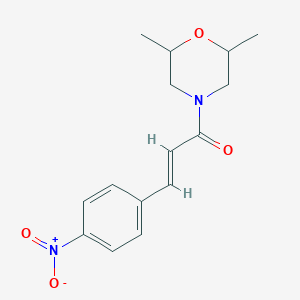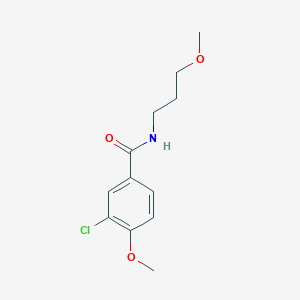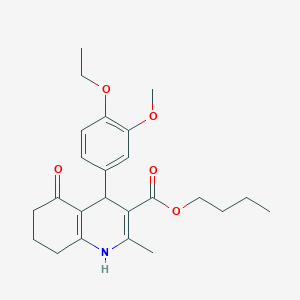
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one: is a synthetic organic compound that belongs to the class of enones It features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a nitrophenyl group attached to a propenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone. In this case, 4-nitrobenzaldehyde and acetone can be used as starting materials.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction. 2,6-dimethylmorpholine can be reacted with the enone intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or oxidized morpholine rings.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted enones or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group and the enone moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(4-morpholinyl)-3-(4-nitrophenyl)prop-2-en-1-one: Lacks the methyl groups on the morpholine ring.
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one: Lacks the nitro group on the phenyl ring.
Uniqueness
- The presence of both the nitrophenyl group and the dimethyl-substituted morpholine ring makes (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one unique. These functional groups contribute to its distinct chemical reactivity and potential applications.
Eigenschaften
IUPAC Name |
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-9-16(10-12(2)21-11)15(18)8-5-13-3-6-14(7-4-13)17(19)20/h3-8,11-12H,9-10H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAAEPTZJMPZTJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-CHLORO-4-FLUOROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5288320.png)

![2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5288337.png)
![N-naphthalen-2-yl-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5288343.png)
![(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone](/img/structure/B5288345.png)
![methyl 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5288353.png)
![6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5288364.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B5288369.png)

![1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5288390.png)
![N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide](/img/structure/B5288394.png)
![N-(2-{1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5288400.png)
![N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5288403.png)

